Welcome to the BenchChem Online Store!
molecular formula C13H16O B1361638 Anisole, p-1-cyclohexen-1-yl- CAS No. 20758-60-5

Anisole, p-1-cyclohexen-1-yl-

Cat. No. B1361638
M. Wt: 188.26 g/mol
InChI Key: UQWCOLCOFGGALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04115416

Procedure details

56.5 Grams of p-(1-cyclohexenyl)-anisol and 125 g of pyridine-hydrochloride are thoroughly mixed and heated for 3 hours in an atmosphere of nitrogen to 180° C. The reaction mixture is cooled to room temperature, treated with water and extracted with 3 × 400 ml of benzene. The benzene extracts are washes with 3 × 300 ml of water, dried over sodium sulphate and evaporated in vacuo. The solid residue yields the crude p-(1-cyclohexenyl)-phenol (m.p. 115-119° C), which can be purified by recrystallisation from benzene and then melts at 120°-122° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([O:13]C)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.Cl.N1C=CC=CC=1>O>[C:1]1([C:7]2[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCCCC1)C1=CC=C(C=C1)OC
Name
Quantity
125 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 × 400 ml of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.